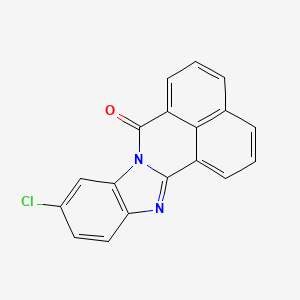
10-Cl-BBQ
Overview
Description
Mechanism of Action
Target of Action
The primary target of 10-Cl-BBQ is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that plays multiple roles in the regulation of immune and inflammatory responses .
Mode of Action
This compound acts as an AhR agonist by directly binding to AhR . This binding promotes the translocation of AhR from the cytosol to the nucleus . Once in the nucleus, AhR activates the AhR-regulated reporter gene at nanomolar concentrations .
Biochemical Pathways
The activation of AhR by this compound leads to an increase in CD4+ T-cells that co-express CD25, CTLA-4, and ICOS . These are key markers associated with regulatory T cell (Treg) function. The activation of these Tregs is part of the immune response regulation, which is a critical biochemical pathway affected by this compound .
Pharmacokinetics
This compound displays good pharmacokinetic properties in mice . It has a half-life of approximately 2 hours and reaches a maximum concentration (Cmax) of 21.5 μg/L when administered at a dose of 10 mg/kg intraperitoneally . These properties suggest that this compound is rapidly metabolized and has a reasonable bioavailability.
Result of Action
The activation of AhR by this compound results in immunosuppressive activity . This is evidenced by the increase in Tregs and the suppression of IL-17 production . In a graft-versus-host response model, this compound was shown to prevent insulitis in non-obese diabetic mice .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and moisture . For instance, the solubility of this compound in DMSO is enhanced with gentle warming . Additionally, the stability of this compound can be affected by moisture, necessitating storage away from moisture .
Biochemical Analysis
Biochemical Properties
10-Cl-BBQ acts as an AhR agonist by directly binding to AhR with an IC50 of 2.6 nM in a competitive binding assay . This interaction induces the nuclear translocation of AhR . The compound is involved in the regulation of several proteins and enzymes, including CD4+ T-cells that co-express CD25, CTLA-4, and ICOS .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It increases the frequency of CD4+ T-cells that co-express CD25, CTLA-4, and ICOS . These cells are associated with regulatory T cell (Treg) function . The compound also suppresses IL-17 production and prevents insulitis in non-obese diabetic (NOD) mice .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the AhR, which leads to the receptor’s nuclear translocation . This process influences the differentiation of T cells and the expression of several genes associated with Treg function . The compound’s effects are independent of Foxp3+ Tregs, suggesting that the AhR pathway can compensate for the absence of these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been shown to prevent islet infiltration in NOD mice . The compound displays a good pharmacokinetic profile in mice, with a half-life of 2 hours .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. In NOD mice, oral treatment with the compound prevented islet infiltration . The compound was effective at a dosage of 60 mg/kg .
Metabolic Pathways
It is known that the compound interacts with the AhR, which plays a role in the regulation of various metabolic processes .
Transport and Distribution
Given its ability to bind to the AhR and induce its nuclear translocation, it is likely that the compound is transported into the nucleus .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its role in inducing the nuclear translocation of the AhR
Preparation Methods
The synthesis of 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The compound is typically available in high purity (≥98%) and is stored at room temperature .
Chemical Reactions Analysis
10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, potentially altering the compound’s biological activity .
Scientific Research Applications
10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one has several scientific research applications:
Comparison with Similar Compounds
10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is unique due to its high affinity for the aryl hydrocarbon receptor and its immunosuppressive properties. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Another high-affinity AhR ligand with immunosuppressive activity.
Benzimidazoisoquinoline derivatives: Other derivatives in this class may have varying degrees of affinity for AhR and different biological activities.
The uniqueness of 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one lies in its favorable pharmacokinetic profile and its ability to induce regulatory T cells without significant toxicity .
Properties
IUPAC Name |
7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESJVGSDQOZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


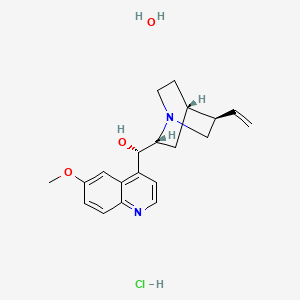


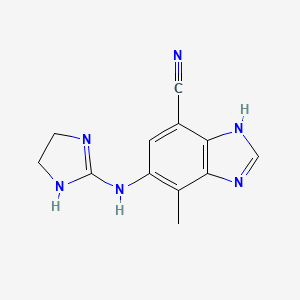
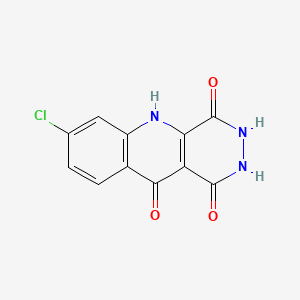
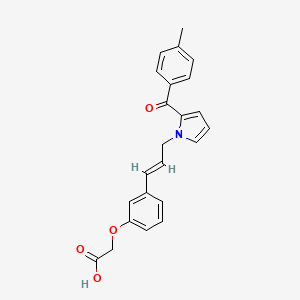
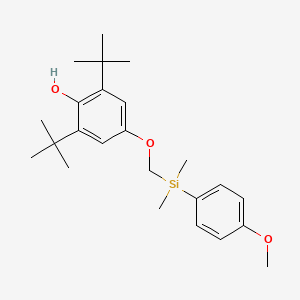

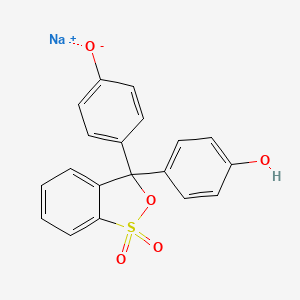
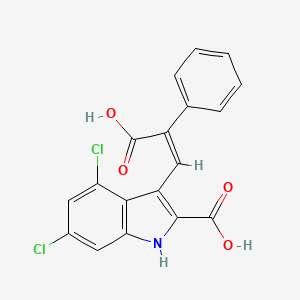
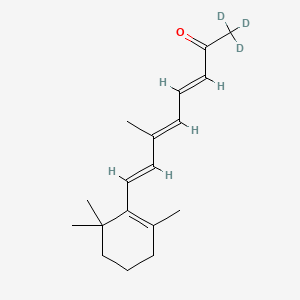
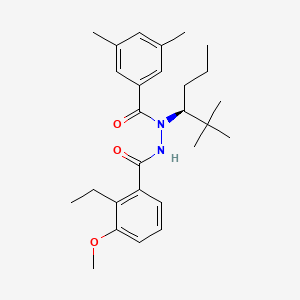
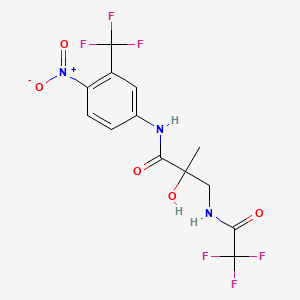
![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)
